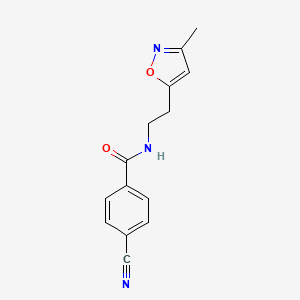![molecular formula C17H16FN3O B2646997 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide CAS No. 1798525-45-7](/img/structure/B2646997.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide” is a chemical compound that belongs to the class of 1H-Pyrrolo[2,3-b]pyridine derivatives . This class of compounds has been studied for their potential in various biological applications .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives involves complex chemical reactions. The position 2 of the pyrrolo[2,3-b]pyridine scaffold must be unsubstituted, and modifications of this position resulted in loss of activity. Conversely, the introduction of certain substituents at position 5 was tolerated, with retention of activity .Molecular Structure Analysis
The molecular structure of “this compound” is complex and detailed analysis would require advanced techniques such as X-Ray crystal structure determination .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrrolo[2,3-b]pyridine derivatives are complex and involve multiple steps. The reactions are influenced by the presence of various substituents at different positions on the pyrrolo[2,3-b]pyridine ring .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study focuses on the synthesis and characterization of similar heterocyclic compounds, demonstrating the methods for preparing complex molecules with potential applications in drug discovery. The research describes the synthesis, molecular structure, vibrational spectra, and theoretical studies on stability and reactivity, highlighting the compound's potential in non-linear optics and as a precursor for developing new drugs due to its stable complex with human alpha9 nicotinic acetylcholine receptor antagonist properties (Murthy et al., 2017).
Potential for Drug Development
Another area of research investigates the properties of related compounds, including their synthesis and potential as drug candidates. For example, studies on the synthesis of specific pyrrolidine derivatives and their application as κ opioid receptor selective antagonists showcase the therapeutic potential of these molecules. Such compounds are noted for their high affinity and selectivity for κ opioid receptors, indicating their utility in developing treatments for conditions modulated by these receptors (Mitch et al., 2011).
Chemical Reactivity and Stability
Research also delves into the chemical reactivity and stability of these compounds in various conditions, providing insights into their behavior in biological systems and potential as drug molecules. Studies involving the synthesis of pyrrolidine constrained bipyridyl-dansyl click fluoroionophore as selective Al(3+) sensors indicate the versatility of such compounds in chemical sensing applications, which could be extended towards biological sensing and imaging technologies (Maity & Govindaraju, 2010).
Application in Organic Synthesis
The compound and its derivatives have been utilized in organic synthesis, demonstrating their utility in constructing complex molecular architectures. This includes the development of methodologies for nucleophilic addition to pyridinium salts, enabling the synthesis of a wide range of heterocyclic compounds. Such reactions are pivotal in the synthesis of nonpeptide antagonists and other biologically active molecules, showcasing the compound's role in advancing synthetic organic chemistry (Lemire et al., 2004).
Direcciones Futuras
The future directions for the study of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide” and related compounds could involve further exploration of their potential applications in various biological contexts. For example, these compounds could be further optimized and studied for their potential as therapeutic agents in various diseases .
Propiedades
IUPAC Name |
2-fluoro-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-15-7-2-1-6-14(15)17(22)20-10-4-11-21-12-8-13-5-3-9-19-16(13)21/h1-3,5-9,12H,4,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRZBVJPIQFIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((3-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2646915.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2646920.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2646922.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2646925.png)
![Methyl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2646926.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{tricyclo[3.2.1.0^{2,4}]octan-3-yl}propanamide](/img/structure/B2646929.png)



![N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2646933.png)


![4-[(6-tert-butylpyridazin-3-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2646937.png)